Product packaging for 6-Methylpyridine-3,4-diamine(Cat. No.:CAS No. 861199-62-4)

6-Methylpyridine-3,4-diamine

Cat. No.: B1592204
CAS No.: 861199-62-4
M. Wt: 123.16 g/mol
InChI Key: OGCOZWIGCBYCDQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Nitrogen-Containing Scaffolds

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. Within this vast field, nitrogen-containing heterocycles are of paramount importance, forming the structural basis of countless natural products, pharmaceuticals, and functional materials. The pyridine (B92270) ring, an aromatic six-membered heterocycle with one nitrogen atom, is a particularly privileged scaffold, appearing in numerous essential molecules, including the vitamins niacin and pyridoxine. The introduction of multiple functional groups onto the pyridine core gives rise to a diverse array of derivatives with tailored properties. Among these, diaminopyridines, which feature two amino groups attached to the pyridine ring, have emerged as a significant class of compounds. solubilityofthings.com The specific positioning of the amino groups and other substituents on the pyridine ring, as seen in isomers like 2,6-diaminopyridine (B39239) and 3,4-diaminopyridine (B372788), leads to distinct chemical reactivity and biological activity. solubilityofthings.comsigmaaldrich.com

Significance of Pyridine Diamines as Versatile Building Blocks and Functional Entities

Pyridine diamines are highly valued as versatile building blocks in organic synthesis. mdpi.com The presence of two nucleophilic amino groups allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. These diamines can readily participate in condensation reactions with various electrophiles to form fused heterocyclic systems, such as imidazopyridines and triazolopyridines, which are themselves important classes of compounds with diverse applications. The ability of the amino groups to engage in hydrogen bonding also influences the solubility and intermolecular interactions of these compounds. solubilityofthings.com Furthermore, the pyridine nitrogen atom can be protonated or alkylated, providing another handle for modifying the molecule's properties. This combination of reactive sites makes pyridine diamines key intermediates in the synthesis of a broad spectrum of organic molecules.

Overview of Research Trajectories for Aromatic Diamines in Organic and Medicinal Chemistry

Aromatic diamines, as a broader class of compounds that includes pyridine diamines, are the subject of extensive research in both organic and medicinal chemistry. mdpi.comnih.gov In organic synthesis, a major trend involves the development of new, efficient, and sustainable methods for their preparation and subsequent elaboration into more complex structures. researchgate.net This includes the use of catalysis to achieve selective functionalization and the exploration of novel reaction pathways. mdpi.combas.bg

In medicinal chemistry, aromatic diamines are recognized as important pharmacophores, structural units responsible for a drug's biological activity. They are found in a variety of therapeutic agents and are often targeted for modification to optimize drug properties. nih.govnih.gov Research is actively exploring their potential in developing new treatments for a range of diseases. meduniwien.ac.at The study of structure-activity relationships (SAR) is a key focus, aiming to understand how the arrangement of atoms in these molecules influences their interaction with biological targets. mdpi.com The ongoing investigation into the synthesis and properties of aromatic diamines continues to fuel discoveries in both the creation of novel molecules and the advancement of human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1592204 6-Methylpyridine-3,4-diamine CAS No. 861199-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCOZWIGCBYCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601042
Record name 6-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861199-62-4
Record name 6-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 6 Methylpyridine 3,4 Diamine

The compound 6-Methylpyridine-3,4-diamine is a substituted pyridine (B92270) derivative. Its fundamental properties are detailed below.

PropertyValue
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS Number 861199-62-4

Table 1: . bldpharm.comangenechemical.com

Derivatization and Analogue Synthesis of 6 Methylpyridine 3,4 Diamine

Functionalization Strategies on the Pyridine (B92270) Ring System

The pyridine ring is characterized by an electron-deficient nature due to the presence of the electronegative nitrogen atom. wikipedia.org This inherent electronic property makes functionalization challenging compared to electron-rich aromatic systems like benzene, but also opens up unique reaction pathways. The presence of two electron-donating amino groups and a methyl group on the 6-Methylpyridine-3,4-diamine core significantly influences the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally sluggish because the ring nitrogen deactivates the system towards electrophilic attack. wikipedia.org However, the strongly activating amino and methyl substituents on this compound can counteract this effect, facilitating substitution. The general mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgnumberanalytics.com

Despite the presence of activating groups, direct electrophilic substitution on diaminopyridines can lead to unexpected and complex outcomes. Research on the nitration of pyridine-3,4-diamines using a mixture of nitric acid and concentrated sulfuric acid revealed that the reaction is often accompanied by cyclization. researchgate.net Instead of simple substitution on the pyridine ring, the reaction yields 1H- Current time information in Chatham County, US.rsc.orgacs.orgtriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.net This transformation indicates that under strong nitrating conditions, the adjacent amino groups participate in a cyclization cascade, a significant pathway for derivatization.

Similarly, direct C-H sulfonylation of the pyridine ring is a difficult transformation. cassyni.com Modern methods to achieve this often bypass classical electrophilic conditions and instead rely on the pre-activation of the heterocycle. cassyni.comchemrxiv.org A common strategy involves activating the pyridine nitrogen with a strong electrophile, such as triflic anhydride, which makes the ring susceptible to subsequent nucleophilic attack by a sulfinate salt. cassyni.comchemrxiv.org

Table 1: Representative Electrophilic Ring Functionalization-Related Reactions
Reaction TypeReagents and ConditionsExpected/Observed Product TypeNote
NitrationHNO₃, H₂SO₄1H- Current time information in Chatham County, US.rsc.orgacs.orgTriazolo[4,5-c]pyridine 2-oxidesReaction proceeds via cyclization of the diamine moiety. researchgate.net
Sulfonylation1. Triflic Anhydride (Tf₂O) 2. Sulfinate Salt (e.g., RSO₂Na)Sulfonylated PyridineRequires N-activation of the pyridine ring for C-H functionalization. cassyni.comchemrxiv.org

Transition-metal-catalyzed C-H activation has become a powerful and step-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. rsc.orgdmaiti.combeilstein-journals.org These methods are highly relevant for the derivatization of the this compound core. The reactions often employ catalysts based on palladium, rhodium, or copper, and their regioselectivity can be controlled by directing groups. rsc.orgbeilstein-journals.org In pyridine-containing molecules, the ring nitrogen itself can serve as a directing group, typically guiding functionalization to the C2 and C6 positions. nih.gov

For electron-deficient heterocycles like pyridine, Minisci-type reactions offer a complementary approach for C-H alkylation. nih.gov This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. To achieve high regioselectivity, particularly for C4-alkylation, a common strategy involves the use of a removable blocking group on the pyridine nitrogen. nih.govchemrxiv.orgresearchgate.net This approach prevents side reactions and directs the incoming radical to the desired position. While specific examples for this compound are not detailed in the literature, these established methods provide a clear blueprint for its C-H functionalization. For instance, a Minisci reaction could selectively introduce alkyl groups at the C4 position (para to the nitrogen), which is electronically favored for radical attack. nih.govorganic-chemistry.org

Table 2: General Strategies for Metal-Catalyzed C-H Functionalization of Pyridines
Reaction TypeTypical ReagentsExpected Position of FunctionalizationCatalyst System
C-H ArylationAryl HalidesC2 / C5Palladium or Copper
Minisci C4-AlkylationCarboxylic Acids, AgNO₃, (NH₄)₂S₂O₈C4Radical-mediated, no metal catalyst required for the key step. nih.gov
C-H AlkylationAlkyl HalidesC4Mechanochemically activated Magnesium. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

Modification of Amine Moieties

The 3-amino and 4-amino groups of this compound are primary nucleophilic centers, providing a direct handle for a wide range of derivatizations. The electronic and steric differences between the N3 and N4 positions allow for the potential of regioselective modifications.

The primary amino groups readily undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations in organic synthesis. beilstein-journals.org The catalytic potential of 3,4-diaminopyridines in acylation reactions has been studied, indicating their own susceptibility to acylation. uni-muenchen.de

Regioselectivity is a key consideration in these reactions. The 3-amino group is sterically more hindered due to the adjacent methyl group at C6. Therefore, under kinetically controlled conditions, acylation or sulfonylation might be expected to occur preferentially at the more accessible 4-amino position. Complete derivatization of both amino groups is also possible with an excess of the acylating or sulfonylating agent. Amine-free O-sulfonylation methods, which use a pyridine N-oxide catalyst, highlight the advanced techniques available for such transformations, although they are typically applied to alcohols. thieme-connect.com The direct sulfonylation of amines to form sulfonamides is a well-established process. thieme-connect.com

Table 3: Representative Derivatizations of Amino Groups
Reaction TypeReagentPotential Product
AcylationAcetyl Chloride (CH₃COCl)N-(4-amino-6-methylpyridin-3-yl)acetamide or N,N'-(6-methylpyridine-3,4-diyl)diacetamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-(4-amino-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide or N,N'-(6-methylpyridine-3,4-diyl)bis(4-methylbenzenesulfonamide)

The nucleophilic amino groups can be modified through alkylation and arylation reactions. Introducing alkyl or aryl groups can significantly alter the compound's properties. Selective mono-alkylation of one amino group in the presence of the other is a synthetic challenge that often requires specific strategies. Plausible approaches for the selective methylation of 3,4-diaminopyridine (B372788) include reductive amination using formaldehyde (B43269) and a reducing agent or employing a protection-deprotection sequence where one amine is temporarily blocked.

The regioselectivity of such reactions is governed by both steric and electronic factors. acs.org Modern catalytic systems, such as those used for Buchwald-Hartwig amination, could be employed for N-arylation, though controlling selectivity between the two amine sites would be critical.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. derpharmachemica.compjmhsonline.com This reaction typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. derpharmachemica.comresearchgate.net

Given that this compound possesses two primary amino groups, it can react with carbonyl compounds to form either mono- or bis-imine derivatives, depending on the stoichiometry of the reactants. The reaction with one equivalent of an aldehyde or ketone would likely lead to a mixture of products, including the mono-Schiff base at either the N3 or N4 position, while using two or more equivalents would favor the formation of the bis-imine. This reaction provides a straightforward method for elaborating the molecular structure by introducing a wide variety of carbonyl-containing fragments. pjmhsonline.comnih.gov

Table 4: Schiff Base Formation with Carbonyl Compounds
Carbonyl CompoundStoichiometry (Diamine:Carbonyl)Expected Product Type
Benzaldehyde1 : 1Mono-imine
Benzaldehyde1 : 2Bis-imine
Acetone1 : 1Mono-imine
Acetone1 : 2Bis-imine
4-Dimethylaminobenzaldehyde1 : 1Mono-imine pjmhsonline.com

Alkylation and Arylation Reactions

Synthesis of Condensed Heterocyclic Systems Utilizing this compound

The bifunctional nature of this compound, possessing two adjacent amino groups, makes it an ideal building block for the synthesis of fused heterocyclic systems. Through annulation and ring-closing reactions, the pyridine ring can be fused with other heterocyclic structures, such as imidazoles and quinoxalines, to generate compounds with extended π-systems and unique three-dimensional architectures.

Annulation Reactions Leading to Imidazole-, Benzimidazole-, and Quinoxaline-Type Structures

Annulation reactions involving this compound are a common strategy to construct fused ring systems. The reaction of this diamine with various electrophilic reagents, such as aldehydes, dicarbonyl compounds, and their equivalents, leads to the formation of imidazo[4,5-b]pyridines, which are structural analogues of benzimidazoles, and pyrido[3,4-b]pyrazines, a class of quinoxaline-type structures.

The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for synthesizing 2-substituted-6-methyl-3H-imidazo[4,5-b]pyridines. researchgate.net These reactions typically proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and aromatization. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of an iridium complex has been reported for the synthesis of benzimidazole (B57391) derivatives from 1,2-diamine precursors and primary alcohols in water, suggesting a potential green chemistry approach. rsc.org

Similarly, quinoxaline-type structures, specifically 7-methylpyrido[3,4-b]pyrazines, are synthesized by reacting this compound with α-dicarbonyl compounds like glyoxal (B1671930) or benzil. researchgate.netmtieat.org This condensation reaction is often carried out in refluxing ethanol (B145695) or acetic acid. researchgate.net Modern synthetic protocols have explored various catalytic systems to improve yields and reaction conditions, including the use of palladium acetate (B1210297) or ruthenium complexes. researchgate.net A general procedure for quinoxaline (B1680401) synthesis involves heating the 1,2-diamine derivative with a diol in the presence of a catalyst and a base in water. rsc.org

Below is a table summarizing representative annulation reactions:

Table 1: Synthesis of Imidazole (B134444) and Quinoxaline Analogues from this compound

Reagent Resulting Heterocycle Typical Conditions Reference
Aldehyd (R-CHO) 2-Alkyl/Aryl-6-methyl-3H-imidazo[4,5-b]pyridine Varies; may involve catalysts like Cu(OAc)2 or proceed under aerobic conditions. beilstein-journals.org researchgate.netbeilstein-journals.org
α-Diketone (R-CO-CO-R') 2,3-Disubstituted-7-methylpyrido[3,4-b]pyrazine Reflux in ethanol or acetic acid; modern methods use catalysts like Pd(OAc)2. researchgate.net researchgate.netmtieat.org
α-Hydroxy Ketone 2-Substituted-7-methylpyrido[3,4-b]pyrazine Metal-catalyzed aerobic oxidation (e.g., Pd(OAc)2) followed by in situ condensation. researchgate.net researchgate.net

Ring-Closing Reactions for Novel Polycyclic Frameworks

Beyond the formation of simple bicyclic systems, this compound can be incorporated into more complex polycyclic frameworks through carefully designed ring-closing reactions. These reactions often involve multi-step sequences or tandem processes where the initial imidazo[4,5-b]pyridine or pyrido[3,4-b]pyrazine (B183377) core is further functionalized and then subjected to intramolecular cyclization.

Methodologies such as ring-closing metathesis (RCM), Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions followed by cyclization are instrumental in constructing these elaborate structures. rsc.orgwikipedia.orgprinceton.edu For example, a derivative of this compound could be functionalized with two terminal alkene chains, which could then undergo RCM to form a new macrocyclic ring fused to the initial pyridodiamine system. wikipedia.org While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of these reactions are widely applied in heterocyclic chemistry to create polycyclic architectures. princeton.eduacs.org

These advanced synthetic strategies enable access to novel molecular scaffolds that are otherwise difficult to synthesize. The development of such polycyclic systems is a continuing area of research, driven by the quest for new materials and pharmacologically active compounds.

Combinatorial Chemistry Approaches for Library Generation of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is particularly useful in drug discovery and materials science. The structural scaffold of this compound is well-suited for combinatorial derivatization due to its two reactive amino groups, which can be functionalized in a sequential or parallel manner.

Solid-phase synthesis is a common technique in combinatorial chemistry. Here, the this compound core could be attached to a solid support (resin) through one of the amino groups. The remaining amino group would then be available for reaction with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates). Following this, a cyclization step with a second set of reagents (e.g., aldehydes, ketones) could generate a library of fused imidazo[4,5-b]pyridine derivatives. Finally, cleavage from the solid support would release the library of compounds for screening. While specific patents detailing combinatorial libraries of this compound were not the focus of the search, the general methodologies for creating libraries of 2-aminopyridine (B139424) derivatives are well-established and directly applicable. google.com

The generation of such libraries allows for the systematic exploration of the chemical space around the this compound core. By varying the substituents at different positions of the heterocyclic system, structure-activity relationships (SAR) can be established, guiding the design of compounds with optimized properties.

Table 2: Potential Combinatorial Synthesis Scheme

Step Action Reagents (Examples) Result
1 Attachment to Solid Support Resin with a suitable linker Immobilized this compound
2 Derivatization of free amino group Library of acyl chlorides, sulfonyl chlorides Library of acylated/sulfonylated intermediates
3 Cyclization/Annulation Library of aldehydes, α-dicarbonyls Library of resin-bound fused heterocycles

This combinatorial approach facilitates the high-throughput synthesis and screening of novel compounds derived from this compound, accelerating the discovery of new lead structures in various scientific fields.

Reactivity and Reaction Mechanisms of 6 Methylpyridine 3,4 Diamine

Nucleophilic Properties of the Amino Groups

The defining characteristic of 6-Methylpyridine-3,4-diamine's reactivity stems from the two amino groups attached to its pyridine (B92270) core. These groups, particularly the adjacent pair at the 3 and 4 positions, are rich in electrons, making them strong nucleophiles. This nucleophilicity is the driving force behind the compound's participation in a variety of chemical transformations.

Reactivity in Condensation and Addition Reactions

The vicinal diamino groups of this compound are highly reactive in condensation reactions, particularly with 1,2-dicarbonyl compounds or their equivalents. This reactivity is a cornerstone of its use in synthetic chemistry for the construction of fused heterocyclic systems. A primary example is the formation of imidazopyridines, a class of compounds with significant biological and pharmaceutical relevance. researchgate.net The reaction involves the sequential condensation of each amino group with a carbonyl group, followed by cyclization and aromatization to yield the stable fused ring system.

These condensation reactions are versatile and can be performed with a range of carbonyl-containing molecules, including aldehydes, ketones, and α-keto acids. icm.edu.pl The reaction conditions can often be tuned to favor the formation of specific isomers. The process is foundational for creating complex molecules from simpler, readily available starting materials. rsc.org

Furthermore, the amino groups can participate in addition reactions. For instance, they can undergo Michael addition to activated alkenes. rsc.org This type of reaction expands the synthetic utility of this compound beyond simple condensation, allowing for the introduction of a wider variety of functional groups and the construction of more complex molecular architectures.

Chelation and Ligand Binding Capabilities

The two adjacent amino groups, along with the nitrogen atom within the pyridine ring, create a perfect pocket for coordinating with metal ions. This arrangement allows this compound to act as a bidentate or even a tridentate chelating ligand. omicsonline.org Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. google.com

The stability of the resulting metal complexes is often enhanced by the formation of a stable five-membered ring involving the metal ion and the two amino nitrogens. omicsonline.org The compound forms stable complexes with a variety of transition metals. These metal complexes have been investigated for applications in catalysis and materials science. researchgate.net The specific properties of the metal complex, such as its geometry and electronic properties, can be influenced by the nature of the metal ion and the reaction conditions. mst.edursc.org

Interactive Data Table: Examples of Reactions Involving the Amino Groups

Reaction TypeReactantProduct TypeSignificance
CondensationDicarbonyl compoundsImidazopyridinesSynthesis of biologically active heterocycles researchgate.net
AdditionActivated AlkenesFunctionalized PyridinesIntroduction of diverse functional groups rsc.org
ChelationTransition Metal IonsMetal ComplexesApplications in catalysis and materials science

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring, in general, is less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. organicchemistrytutor.com In this compound, the presence of two strongly electron-donating amino groups and an electron-donating methyl group counteracts this deactivation to some extent.

However, the directing effects of these substituents must be considered. The amino groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-director. The pyridine nitrogen itself directs incoming electrophiles to the meta-position (position 3 and 5). wikipedia.org The interplay of these directing effects determines the regioselectivity of EAS reactions. Substitution typically occurs at the position that is most activated and sterically accessible. masterorganicchemistry.com

Common EAS reactions like nitration and halogenation can be performed on pyridine derivatives, though sometimes requiring specific reagents or catalysts to overcome the ring's inherent deactivation. wikipedia.orglumenlearning.com For instance, direct nitration of pyridine itself is sluggish, but the use of stronger nitrating agents can yield the desired products. wikipedia.org The presence of the activating amino and methyl groups in this compound would likely facilitate such substitutions compared to unsubstituted pyridine.

Oxidative and Reductive Transformations of this compound

The amino groups and the pyridine ring of this compound can undergo both oxidative and reductive transformations.

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives, though this often requires specific oxidizing agents to control the reaction and avoid over-oxidation or side reactions. The methyl group can also be a site for oxidation, potentially being converted to a carboxylic acid group under strong oxidizing conditions. acs.org Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using reagents like peracids. wikipedia.org This transformation can alter the reactivity of the pyridine ring, sometimes facilitating subsequent substitution reactions at the 2- and 4-positions. wikipedia.org Whole-cell biocatalysis has also been explored for the regioselective oxyfunctionalization of pyridine derivatives. researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, although this often requires high pressure and temperature. The choice of catalyst and reaction conditions is crucial for achieving the desired level of reduction. unimi.it

Mechanistic Studies of Key Synthetic Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as Building Blocks in Complex Molecule Synthesis

Building blocks are fundamental chemical units used to construct larger, more intricate molecules. cymitquimica.com The strategic placement of reactive groups on 6-Methylpyridine-3,4-diamine makes it an excellent candidate for this role, enabling chemists to synthesize diverse and complex structures efficiently. made-in-china.com

The pyridine (B92270) ring is a common feature in a vast number of pharmaceutical and agrochemical compounds. researchgate.netbeilstein-journals.org The this compound scaffold serves as a crucial precursor for the synthesis of various fused heterocyclic systems that are of significant interest in drug discovery. The adjacent diamine groups are particularly amenable to cyclization reactions, allowing for the construction of bicyclic systems.

A prominent example is the synthesis of the imidazo[4,5-b]pyridine core. sci-hub.se This scaffold is of particular interest as it forms the basis for a class of potent and selective inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in multiple diseases. sci-hub.se The reaction of this compound with appropriate reagents leads to the formation of this key heterocyclic system, which can then be further functionalized. sci-hub.se The synthesis of related scaffolds, such as pyrazolo[3,4-b]pyridines, has also been explored starting from similar pyridine diamine precursors. biosynth.com

Table 1: Biologically Relevant Scaffolds Derived from Pyridine Diamine Precursors

Precursor MoietyResulting ScaffoldTherapeutic Area of InterestReference
This compoundImidazo[4,5-b]pyridineKinase Inhibition (e.g., DYRK1A) sci-hub.se
Pyridine DiaminePyrazolo[3,4-b]pyridineGeneral Medicinal Chemistry biosynth.com
2-Aminopyridine (B139424)Thiazolo[4,5-b]pyridineGeneral Medicinal Chemistry chemicalbook.com

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com

Aminopyridines and related amino-azines are effective partners in various MCRs. rsc.org The this compound structure is well-suited for participation in MCRs, such as those for preparing poly-substituted pyridine derivatives. For instance, a common MCR involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amine or ammonia (B1221849) source. kemdikbud.go.id In this context, the diamine functionality on the pyridine ring can react to form highly functionalized, fused ring systems. The use of MCRs allows for the creation of large libraries of related compounds from readily available starting materials, which is a significant advantage in the early stages of drug discovery. kemdikbud.go.id

Precursors for Biologically Relevant Scaffolds

Design and Synthesis of Ligands for Biological Targets (focus on design principles)

The development of new therapeutic agents often relies on the rational design of small molecules (ligands) that can bind with high affinity and selectivity to a specific biological target, such as a protein or enzyme. The this compound core is an attractive starting point for such design efforts.

Structure-based drug design (SBDD) uses the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent inhibitors. nih.gov This methodology was successfully applied in the optimization of DYRK1A inhibitors derived from an imidazo[4,5-b]pyridine core, which itself can be synthesized from this compound. sci-hub.se

The process begins with understanding how an initial ligand binds to the target's active site. sci-hub.se By analyzing the crystal structure of the ligand-protein complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts. sci-hub.se This knowledge allows for the rational design of new analogues where the core scaffold is modified to improve these interactions or form new ones. For example, the methyl group at the 6-position of the original pyridine ring can be modified to better fit into a specific pocket of the enzyme, thereby enhancing binding affinity and selectivity over other related kinases like CDK9. sci-hub.se Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed to predict the binding of designed analogues before their chemical synthesis, helping to prioritize the most promising candidates. openrepository.commdpi.comresearchgate.net

Table 2: Typical Workflow in Structure-Based Ligand Design

StepDescriptionKey Techniques
1. Target Identification & Validation Identifying a biological target relevant to a disease.Genomics, Proteomics
2. Structure Determination Obtaining the 3D structure of the target, often with a bound ligand.X-ray Crystallography, NMR Spectroscopy
3. Hit Identification Finding initial molecules (hits) that bind to the target.High-Throughput Screening, Fragment Screening
4. In Silico Design Using the target's structure to computationally design modifications to a hit compound (e.g., a this compound derivative).Molecular Docking, Pharmacophore Modeling, QSAR
5. Chemical Synthesis Synthesizing the newly designed analogues.Organic Synthesis
6. Biological Evaluation Testing the new compounds for improved potency and selectivity.In vitro assays (e.g., kinase inhibition)
7. Iterative Optimization Repeating steps 2-6 to further refine the ligand's properties.SBDD Cycle

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds that has gained widespread adoption in the pharmaceutical industry. researchgate.netopenaccessjournals.com This approach begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight of less than 300 Daltons), for weak binding to the biological target. openaccessjournals.comfrontiersin.org

The diaminopyridine core can be considered an ideal fragment. Its low molecular weight and complexity allow it to efficiently explore the chemical space of a target's binding site. nih.gov Once a fragment like a diaminopyridine derivative is identified as a "hit," its binding mode is determined, usually by X-ray crystallography. frontiersin.org This structural information reveals "growth vectors"—specific points on the fragment that can be synthetically modified to add chemical functionality. rsc.org These new groups are designed to extend into adjacent pockets of the protein, forming additional interactions and systematically growing the fragment into a much more potent, drug-like lead molecule. frontiersin.orgrsc.org This method contrasts with traditional high-throughput screening (HTS), which screens larger, more complex molecules but often with a lower success rate. openaccessjournals.com The FBDD approach, utilizing scaffolds like diaminopyridines, allows for the construction of novel and potent inhibitors from the ground up. sci-hub.se

Structure-Based Design Methodologies for this compound Analogues

Methodologies for Biological Screening of this compound Derivatives

Once new derivatives of this compound are synthesized, they must be evaluated for biological activity using a variety of screening methodologies. These techniques are essential for quantifying the efficacy of the compounds and guiding the optimization process.

For derivatives designed as enzyme inhibitors, biochemical assays are paramount. In the case of kinase inhibitors, Förster Resonance Energy Transfer (FRET) assays are often used to measure the enzyme's activity in the presence of the compound. sci-hub.se Cellular assays, such as those measuring the autophosphorylation of a kinase within a cell line, provide crucial information on whether the compound can penetrate the cell membrane and engage its target in a more biologically relevant environment. sci-hub.se The potency of a compound is typically reported as an IC₅₀ value, which is the concentration required to inhibit 50% of the target's activity. openrepository.com

For fragment-based approaches, where initial binding is very weak, highly sensitive biophysical techniques are required. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography, which can detect the low-affinity interactions between a fragment and its target protein. openaccessjournals.comfrontiersin.org

In addition to experimental screening, computational methods play a vital role. In silico screening, including virtual screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to prioritize which designed compounds should be synthesized and tested. openrepository.commdpi.com Molecular dynamics (MD) simulations can further be used to assess the conformational stability of the ligand-protein complex over time. mdpi.com This integrated approach, combining experimental and computational screening, accelerates the discovery of promising lead compounds derived from the this compound scaffold. mdpi.com

Table 3: Overview of Biological Screening Methodologies

MethodologyPrincipleApplication/Information Gained
Förster Resonance Energy Transfer (FRET) Assay Measures the distance-dependent transfer of energy between two fluorescent molecules.Quantifies enzyme inhibition (IC₅₀) in a biochemical context. sci-hub.se
Cellular Autophosphorylation Assay Uses antibodies to detect the phosphorylation state of a kinase inside cells.Confirms target engagement and cell permeability of an inhibitor. sci-hub.se
X-ray Crystallography Determines the three-dimensional structure of a molecule or a protein-ligand complex.Identifies specific binding modes and guides structure-based design. openaccessjournals.com
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon ligand binding.Measures binding affinity and kinetics (on- and off-rates). openaccessjournals.com
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity using statistical models.Predicts the potency of new analogues and guides design. openrepository.comresearchgate.net
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time.Assesses the stability and dynamics of a ligand-protein complex. mdpi.com

In Vitro Assay Development and Optimization

The utility of pyridine-diamine scaffolds is evident in the development and optimization of in vitro assays to determine the efficacy of new chemical entities. For instance, derivatives of similar pyridine structures, such as 2-amino-4-methylpyridine (B118599) analogues, have been synthesized and evaluated in vitro as potential inhibitors of inducible nitric oxide synthase (iNOS). nih.gov In such studies, these compounds are tested to determine their inhibitory concentrations (e.g., IC50 values), which is a key parameter in assay development.

In a similar vein, in vitro studies on N3-Methylpyridine-3,4-diamine have demonstrated its potential anticancer properties. These studies involved testing the compound against various cancer cell lines to determine its IC50 values, which typically ranged from 10 to 25 µM, indicating its potency and providing a basis for further assay optimization. The development of such assays is crucial for understanding the compound's mechanism of action, which may involve the induction of apoptosis and cell cycle arrest.

High-Throughput Screening Techniques

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify potential drug candidates. Pyridine-based scaffolds, including derivatives of this compound, are often included in the chemical libraries used for HTS campaigns.

A notable example is the discovery of a pyridine derivative with inhibitory activity against FER tyrosine kinase through an HTS campaign using an in-house chemical library. nih.gov This initial "hit" compound served as the starting point for further chemical modifications, leading to the development of more potent inhibitors. nih.gov HTS methodologies often employ a tiered approach, starting with a single high-concentration screen to identify initial hits, followed by more detailed concentration-response screening to confirm activity and rule out false positives. nih.gov This systematic approach is essential for efficiently screening large and diverse chemical libraries to find novel bioactive compounds. acs.org

Computational Drug Design Methodologies Incorporating this compound Scaffolds

Computational methods are indispensable tools in modern drug design, enabling the rational design and discovery of new therapeutic agents. The this compound scaffold has been effectively utilized in various computational drug design strategies.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule might bind to a protein target and to screen large libraries of compounds for potential binders. The 6-methylpyridine scaffold has been incorporated into molecules that were then studied using these methods.

For example, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a 6-methylpyridine moiety were synthesized and their antimicrobial potential was evaluated through molecular docking studies. These studies aimed to understand the binding interactions of these compounds with the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, a potential antimicrobial target. nih.gov The results of such in silico studies often correlate well with in vitro findings, validating their predictive power. nih.gov

Virtual screening collaborations have also leveraged pyridine-based scaffolds. In one such instance, an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis was further explored by screening proprietary compound libraries, leading to a rapid expansion of the chemical series and improved anti-parasitic activity. nih.gov

Compound/Series Target Enzyme/Organism Computational Method Key Findings
1,3,4-Oxadiazole derivatives with 6-methylpyridineL-glutamine: D-fructose-6-phosphate amidotransferaseMolecular DockingConsidered good inhibitors based on in silico results matching in vitro studies. nih.gov
Imidazo[1,2-a]pyridine seriesLeishmania donovaniLigand-based Virtual ScreeningRapid expansion of the hit chemotype with improved antiparasitic activity. nih.gov
Pyrido[2,3-b]pyrazine derivativesTNF-α, IL-6, KRASMolecular DockingStrong binding energies and hydrogen bond formation with key amino acid residues. ikm.org.my

This table presents data from studies on derivatives containing pyridine scaffolds, illustrating the application of molecular docking and virtual screening.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are computational strategies that focus on the key structural features of known active molecules to design new ones. nih.govresearchgate.net These methods are particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net In the search for novel inhibitors, a pharmacophore model can be developed from a set of known active compounds and then used as a query to screen virtual compound databases for new molecules that match the model. medsci.orgmdpi.com

Advanced Materials Science Applications of 6 Methylpyridine 3,4 Diamine

Polymer Chemistry: Monomers for Polycondensation and Polymerization Reactions

The presence of two primary amine groups renders 6-Methylpyridine-3,4-diamine an ideal candidate as a diamine monomer in polycondensation reactions. These reactions involve the step-wise formation of long polymer chains through the reaction of difunctional or polyfunctional monomers, with the elimination of a small molecule such as water or hydrochloric acid.

Synthesis of Polyamides and Polyimides

Polyamides: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of polyamides from this compound would typically involve a polycondensation reaction with a dicarboxylic acid or its more reactive derivative, a diacid chloride. The reaction with a diacid chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism, where the amino groups of the diamine attack the electrophilic carbonyl carbons of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride.

The general reaction for the synthesis of a polyamide from this compound and a generic diacid chloride is depicted below:

Generated code

The properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical strength, would be influenced by the nature of the 'R' group in the diacid chloride. While specific research on polyamides derived from this compound is limited, the properties of analogous polyamides suggest that the incorporation of the pyridine (B92270) ring could enhance thermal resistance and potentially introduce unique solubility characteristics.

Polyimides: Polyimides are another class of high-performance polymers renowned for their outstanding thermal and chemical resistance. alfa-chemistry.com The synthesis of polyimides from this compound would typically follow a two-step process. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. researchgate.netscielo.br In the second step, this precursor is converted to the final polyimide through a process of cyclodehydration, which can be achieved either by thermal treatment or by using chemical dehydrating agents. alfa-chemistry.com

The reaction scheme for the synthesis of a polyimide from this compound and a generic tetracarboxylic dianhydride is as follows:

Step 1: Poly(amic acid) formation

Generated code

Step 2: Imidization

Generated code

The resulting polyimides would be expected to exhibit high thermal stability due to the aromatic and imide functionalities. The methyl group and the nitrogen atom in the pyridine ring could also influence the polymer's solubility and processing characteristics. bldpharm.com

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer TypeCo-monomerPotential Glass Transition Temperature (°C)Potential Decomposition Temperature (°C)Potential Tensile Strength (MPa)
PolyamideTerephthaloyl chloride250 - 300> 45090 - 120
PolyamideAdipoyl chloride180 - 220> 40070 - 100
PolyimidePyromellitic dianhydride350 - 400> 500100 - 150
Polyimide4,4'-Oxydiphthalic anhydride300 - 350> 48095 - 130

Note: The data in this table are representative values based on analogous polymer systems and are intended for illustrative purposes, as specific experimental data for polymers derived from this compound is not widely available in published literature.

Development of Conjugated Polymers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure endows them with interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of conjugated polymers incorporating this compound could be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, if the diamine is first converted to a dihalide derivative. Alternatively, condensation reactions that form conjugated linkages, such as the formation of poly(azomethine)s (Schiff bases), are also a viable route. beilstein-journals.orgicm.edu.pl For instance, the reaction of this compound with a dialdehyde (B1249045) could yield a conjugated poly(azomethine) with the pyridine nitrogen atom influencing the polymer's electronic properties. beilstein-journals.org

The incorporation of the electron-deficient pyridine ring into a conjugated polymer backbone can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical and electronic properties. mdpi.com

Coordination Chemistry: Ligands for Metal Complexes

The 3,4-diamine substitution pattern on the pyridine ring makes this compound an excellent candidate for a bidentate ligand in coordination chemistry. bldpharm.commdpi.com The two adjacent amino groups can chelate to a metal center, forming a stable five-membered ring. The pyridine nitrogen can also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as a bridging ligand.

Design and Synthesis of Chelate Ligands

This compound can act as a simple bidentate ligand, coordinating to a metal ion through the two nitrogen atoms of the amine groups. The synthesis of such complexes would typically involve reacting the diamine with a metal salt in a suitable solvent.

Furthermore, the reactivity of the amine groups allows for the synthesis of more complex Schiff base ligands. Condensation of the diamine with aldehydes or ketones can yield multidentate ligands with enhanced coordination capabilities. For example, reaction with two equivalents of salicylaldehyde (B1680747) would produce a tetradentate ligand capable of forming stable complexes with a variety of transition metals. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the aldehyde or ketone.

Catalytic Applications of Metal-6-Methylpyridine-3,4-diamine Complexes

Metal complexes are widely used as catalysts in a vast array of organic transformations. The catalytic activity of a metal complex is highly dependent on the nature of the ligands surrounding the metal center. Ligands influence the steric and electronic environment of the metal, thereby affecting its reactivity and selectivity.

Metal complexes of this compound and its derivatives have the potential to be active catalysts in various reactions. For instance, palladium complexes are known to be effective catalysts for cross-coupling reactions such as Suzuki and Heck reactions. researchgate.net Ruthenium complexes have shown activity in hydrogenation and transfer hydrogenation reactions. The specific structure of the this compound ligand, with its pyridine nitrogen and potential for chelation, could lead to novel catalytic activities. While specific catalytic applications of metal complexes derived from this compound are not extensively documented, the broader field of pyridine-based ligands in catalysis suggests significant potential. researchgate.net

Table 2: Potential Catalytic Applications of Metal Complexes with this compound-based Ligands

MetalPotential Reaction TypePotential SubstratesPotential Products
Palladium (Pd)Suzuki Cross-CouplingAryl halides, Arylboronic acidsBiaryls
Ruthenium (Ru)Hydrogenation of KetonesAromatic ketonesSecondary alcohols
Copper (Cu)Atom Transfer Radical Polymerization (ATRP)Styrene, AcrylatesPolystyrene, Polyacrylates
Iron (Fe)Oxidation of AlcoholsPrimary alcoholsAldehydes

Note: This table presents potential applications based on the known catalytic activity of similar metal-ligand systems. Specific research on the catalytic performance of this compound complexes is needed for validation.

Development of Fluorescent Materials Utilizing the this compound Core

Fluorescent materials are substances that absorb light at a specific wavelength and emit light at a longer wavelength. They have found applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The fluorescence properties of a molecule are intimately linked to its electronic structure.

The this compound core possesses features that are conducive to the development of fluorescent materials. The aromatic pyridine ring provides a rigid framework, which is often beneficial for achieving high fluorescence quantum yields. The amino groups can act as electron-donating groups, and their interaction with the electron-deficient pyridine ring can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is a common feature in many fluorescent dyes.

Furthermore, the reactivity of the amino groups allows for the facile introduction of various chromophoric and auxochromic groups. For example, condensation with aromatic aldehydes can extend the π-conjugated system, leading to a red-shift in the absorption and emission spectra. The formation of fused heterocyclic systems by reacting the diamine with appropriate reagents is another strategy to create novel fluorescent scaffolds. While specific studies on the fluorescence of this compound derivatives are not widely reported, the principles of fluorescent material design suggest that this compound is a promising platform for the synthesis of new fluorophores. scielo.br

Fluorophore Design and Synthesis Strategies

The design of novel fluorophores often leverages the principles of creating extended π-conjugated systems and incorporating electron donor-acceptor motifs to control the photophysical outputs. The this compound molecule is an excellent starting point for such designs due to the nucleophilic nature of its two amino groups, which can readily participate in condensation and cyclization reactions to build larger, more complex fluorescent structures.

A common strategy involves the reaction of the diamine with dicarbonyl compounds. For instance, derivatives of 1,10-phenanthroline-5,6-dione (B1662461) can be condensed with 3,4-diaminopyridine (B372788) to synthesize advanced cationic phenazine (B1670421) derivatives. rsc.org This type of reaction extends the aromatic system, leading to molecules with significant charge-transfer character and interesting photophysical properties. rsc.org Another powerful approach is the use of multicomponent reactions, which allow for the atom-economical and efficient synthesis of complex N-fused heterocyclic compounds, such as imidazopyrido[3,4-b]indoles, in a single operational step. researchgate.net These methods provide access to a wide array of fluorophores with tunable light-emitting properties. researchgate.net

The synthesis can also be directed toward creating probes for specific applications. For example, by repurposing phosphorylation-sensitive fluorophores, peptide-based activity probes for protein phosphatases can be designed and synthesized, demonstrating the modularity of these synthetic approaches. nih.gov The core strategy often involves a key reaction, such as the condensation of the diamine moiety to form an imidazole (B134444) ring fused to the pyridine core, which can then be further functionalized.

Investigation of Photophysical Processes

The photophysical properties of fluorophores derived from this compound are governed by electronic transitions within their molecular orbitals. The introduction of electron-donating (amine) and electron-accepting groups into the molecular framework allows for the fine-tuning of absorption and emission wavelengths. Key photophysical processes investigated in these systems include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Derivatives often exhibit solvent-dependent (solvatochromic) emission, where the emission spectrum shifts based on the polarity of the solvent. acs.org This behavior is a hallmark of molecules with a significant ICT character, where the excited state has a different dipole moment than the ground state. acs.orgacs.org For example, some N-fused bis-carbolines and imidazopyrido[3,4-b]indoles synthesized from pyridine precursors exhibit high fluorescence quantum yields (ΦF), with some reaching up to 40%. researchgate.net The photophysical characteristics of these molecules are typically studied using UV-Vis absorption and fluorescence spectroscopy. hku.hkresearchgate.net

Below is a table summarizing the photophysical properties of representative fluorescent derivatives analogous to those synthesized from pyridine diamines.

Derivative ClassAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Solvent
1,3-diaryl-β-carboline researchgate.net340-363 nm387-409 nmup to 74%Dichloromethane
Donor-Acceptor Pyrene acs.org~380 nm~420 nm (structured)Not specifiedHexane
Donor-Acceptor Pyrene acs.org~390 nm~550 nm (broad)Not specifiedAcetonitrile (B52724)
meso-Pyridyl-BODIPY researchgate.net~500 nm~510 nmup to 80%Toluene

This table presents data for analogous compound classes to illustrate typical photophysical properties.

Sensor Technologies Development Based on this compound Derivatives

The inherent functionalities of this compound make it a prime candidate for developing advanced sensor technologies. The two amine groups can act as a binding site or be derivatized to create specific receptors, while the pyridine nitrogen can influence the electronic properties or serve as an additional coordination site.

Chemosensors for Ion and Molecule Detection

Derivatives of this compound are widely explored for creating chemosensors capable of detecting various ions and neutral molecules through optical or electrochemical signals. A prevalent strategy is to synthesize Schiff base derivatives by reacting the diamine with aldehydes. These Schiff bases can act as selective chelators for metal ions.

For instance, chemosensors have been developed for the colorimetric detection of iron ions (Fe²⁺ and Fe³⁺). researchgate.net These sensors exhibit a distinct and rapid color change from yellow to brown upon binding with iron, allowing for naked-eye detection with low detection limits, on the order of 0.45 µM for Fe²⁺. researchgate.net Similarly, fluorescent "turn-on" chemosensors for mercury (Hg²⁺) have been synthesized. researchgate.net These sensors show a significant increase in fluorescence intensity specifically in the presence of Hg²⁺, with detection limits as low as 0.0226 µM. researchgate.net The sensing mechanism often involves the inhibition of PeT or the enhancement of chelation-induced fluorescence (CHEF). 20.198.91

Beyond metal ions, sophisticated sensors for detecting chemical warfare agent mimics, such as diethylchlorophosphate (DCP), have been prepared from related 6-aminoquinoline (B144246) structures. acs.org In these systems, the pyridine-like nitrogen atom acts as a nucleophilic active site, and its reactivity is modulated by the electronic character of the amine group, leading to ratiometric fluorescence responses with detection limits in the nanomolar range. acs.org

Sensor Derivative TypeTarget AnalyteSensing MechanismLimit of Detection (LOD)
Schiff Base researchgate.netFe²⁺ / Fe³⁺Colorimetric0.45 µM / 0.68 µM
Schiff Base researchgate.netHg²⁺Fluorescence Turn-On2.268 x 10⁻⁸ M
Conjugated Schiff Base ias.ac.inHg²⁺Colorimetric0.11 µM
6-Aminoquinoline acs.orgDiethylchlorophosphate (DCP)Ratiometric Fluorescence8 nM

This table summarizes the performance of various chemosensors based on analogous structures.

Biosensor Applications

The principles of chemosensing using this compound derivatives can be extended to the realm of biosensing, which involves the detection of biologically relevant molecules and processes. nih.gov The development of fluorescent probes for cellular imaging and biomarker detection is a key area of interest. researchgate.net

Although specific biosensors based directly on this compound are not extensively documented, analogous structures demonstrate their potential. For example, non-enzymatic glucose biosensors have been developed by coating electrodes with a one-dimensional coordination polymer of nickel (II) and methyl pyridine. mdpi.com This suggests that polymers incorporating the this compound unit could be designed for similar applications. Furthermore, the fluorescent properties of its derivatives make them promising candidates for creating probes for in vivo imaging or for monitoring enzymatic activity, such as that of protein phosphatases. nih.gov The design of such biosensors often focuses on creating a recognition event—like an enzyme-substrate interaction or antibody-antigen binding—that triggers a change in the fluorescence signal of the probe. researchgate.net

Synthesis of Organic-Inorganic Hybrid Materials Incorporating this compound

Organic-inorganic hybrid materials, particularly Metal-Organic Frameworks (MOFs), combine the properties of crystalline inorganic structures with the functional versatility of organic molecules. researchgate.net The this compound molecule and its derivatives are excellent candidates for use as organic linkers or ligands in the synthesis of these materials. The diamine groups can coordinate with metal ions to form the nodes of a framework structure.

A synthetic approach involves condensing diamine-functionalized molecules with silica (B1680970) precursors to form mesoporous hybrid solids. csic.es These materials can subsequently be treated with metal salts, such as copper chloride, to introduce metal complexes directly into the solid's framework. csic.es The resulting copper-diamine hybrid materials have shown catalytic activity in reactions like S-arylation. csic.es

The pyridine nitrogen and the two exocyclic amino groups of this compound offer multiple coordination sites, making it a potentially valuable linker for constructing MOFs with specific topologies and functionalities. acs.org The synthesis of such materials is typically carried out under hydrothermal or solvothermal conditions, where the metal salt and the organic linker self-assemble into a crystalline framework. rsc.org The properties of the final hybrid material, such as porosity, surface area, and stability, are dictated by the geometry of the metal-containing unit and the organic linker. researchgate.net These materials are of interest for applications in gas storage, separation, and catalysis. acs.org

Computational and Theoretical Chemistry Studies of 6 Methylpyridine 3,4 Diamine

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. uci.edupsu.edu It is widely used to investigate the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic properties. uci.edu DFT methods calculate the total energy of a system based on its electron density, providing a pathway to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. psu.eduelixirpublishers.com

For 6-Methylpyridine-3,4-diamine, DFT would be the method of choice to obtain a precise three-dimensional structure and understand how its electrons are distributed.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.comscirp.org

A theoretical DFT study on this compound would calculate the energies of these frontier orbitals and map their spatial distribution. This analysis would reveal which atoms or functional groups (the pyridine (B92270) ring, the methyl group, or the amino groups) contribute most to these orbitals, thereby identifying the likely sites for electron donation and acceptance. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed scientific literature.

Table 7.1: Hypothetical Molecular Orbital Data for this compound This table is illustrative and based on typical values for similar organic molecules. No published experimental or computational data for this specific compound were found.

Parameter Expected Value (Illustrative) Significance
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating capability
LUMO Energy -0.5 to -2.0 eV Indicates electron-accepting capability

From the HOMO and LUMO energies derived from DFT calculations, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors, based on conceptual DFT, include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Additionally, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. acs.org For this compound, this would identify which of the nitrogen or carbon atoms are most susceptible to specific types of reactions. At present, there are no published studies containing calculated reactivity descriptors for this compound.

Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. ua.ac.bediva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility of a molecule and its non-covalent interactions with other molecules, such as solvents or biological macromolecules. rsc.org

An MD simulation of this compound could reveal the rotational freedom of the amino and methyl groups and the flexibility of the pyridine ring. Furthermore, simulating the molecule in a solvent like water would elucidate the hydrogen bonding network formed between the amino groups and water molecules, which is crucial for understanding its solubility and behavior in aqueous environments. rsc.org Such simulations are vital for drug discovery, where understanding how a ligand fits and moves within a protein's binding pocket is key. nih.gov Despite the utility of this method, no specific MD simulation studies on this compound have been found in the literature.

Reaction Mechanism Predictions and Energy Landscapes via Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. csmres.co.uk By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. smu.edu

For a reaction involving this compound, such as an electrophilic aromatic substitution or a condensation reaction, DFT calculations could be used to:

Propose a step-by-step reaction pathway.

Calculate the activation energies for each step, identifying the rate-determining step. researchgate.net

Determine the geometry of the transition states, providing a picture of the "point of no return" during the reaction.

Evaluate the thermodynamics of the reaction, predicting whether the products or reactants are more stable.

This information provides a complete energy landscape for the reaction, offering a deep understanding of its feasibility and kinetics. smu.edu However, specific computational studies on the reaction mechanisms and energy landscapes for reactions of this compound are not documented in the available literature.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Methylpyridine 3,4 Diamine and Its Derivatives

Spectroscopic Methodologies for Structural Characterization

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 6-Methylpyridine-3,4-diamine and its analogs. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that is characteristic of the compound's specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including this compound. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For a related compound, 6-Methylpyridine-2,3-diamine, the ¹H NMR spectrum in deuterated methanol (B129727) (CD3OD) shows distinct signals: a doublet at δ 6.82 ppm and another at δ 6.36 ppm, corresponding to the aromatic protons on the pyridine (B92270) ring, and a singlet at δ 2.25 ppm, which is characteristic of the methyl group protons. This pattern of signals and their splitting provides crucial information about the connectivity of atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. For derivatives of 6-methylpyridine, distinct signals for each carbon atom can be observed, with the chemical shifts being sensitive to the electronic environment. For instance, in a study of a pyridine-imidazole derivative, aromatic carbons were observed in the range of 114.03-133.31 ppm, with other specific aromatic carbons appearing at 141.76 ppm and 149.10 ppm. researchgate.net The methyl group typically appears at a much lower chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. HSQC spectra correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H NMR Data for a 6-Methylpyridine Diamine Derivative

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic CH 6.82 Doublet Pyridine Ring Proton
Aromatic CH 6.36 Doublet Pyridine Ring Proton
Methyl (CH₃) 2.25 Singlet 6-Methyl Group

Data is for the related compound 6-Methylpyridine-2,3-diamine and is illustrative.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For pyridine derivatives, characteristic bands are observed for C-H, C=C, and C=N stretching and bending vibrations. In a study of a 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-yl)-6-methylpyridine, aromatic C-H stretching was observed at 3032 cm⁻¹, while C=N stretching appeared at 1541 and 1580 cm⁻¹. researchgate.net The presence of amino groups in this compound would be indicated by N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For pyridine derivatives, the ring breathing modes are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. up.ac.za

Table 2: Key IR Absorption Bands for Pyridine Derivatives

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
N-H (Amine) Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C-H (Methyl) Stretching 2850-2960
C=N (Pyridine Ring) Stretching 1550-1650
C=C (Pyridine Ring) Stretching 1400-1600

Data is generalized for pyridine derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₉N₃, the expected molecular weight is approximately 123.16 g/mol . High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. Fragmentation patterns observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For pyridine derivatives, reversed-phase HPLC is a common method. A study on the analysis of 3,4-diaminopyridine (B372788) utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. researchgate.net The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for purity assessment. Diode-array detectors (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming the identity and purity of the compound. ekb.eg

Table 3: Illustrative HPLC Parameters for Diaminopyridine Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Aqueous Buffer
Detection UV (e.g., 262 nm)
Flow Rate ~1 mL/min

Parameters are based on a method for 3,4-diaminopyridine and may be adapted. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For the analysis of amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. A study on the determination of putrescine and cadaverine (B124047) employed derivatization with trifluoroacetylacetone (TFAA) followed by GC-MS analysis. researchgate.net The retention times of the derivatized analytes on a specific GC column are used for identification, and the mass spectrometer provides definitive structural confirmation. The use of a capillary column, such as a CP-Sil 8CB, can provide high-resolution separations. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While direct crystallographic data for the parent compound, this compound, is not readily found in the surveyed literature, the structural analysis of its derivatives has been reported, offering significant understanding of the molecular framework. For instance, the condensation of derivatives of this compound with other molecules to form more complex structures, such as imidazo[4,5-b]pyridines, has been structurally characterized using this method . These studies confirm the connectivity and stereochemistry of the resulting products.

A pertinent example is the structural characterization of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives mdpi.com. In one such derivative, 2-N-phenylamino-3-nitro-4-methylpyridine, X-ray diffraction revealed a non-planar conformation. The nitro group is slightly twisted relative to the pyridine ring, and a significant dihedral angle exists between the pyridine and phenyl rings mdpi.com. Such detailed conformational analysis is only possible through X-ray crystallography.

Furthermore, the technique has been extensively used to characterize metal complexes of pyridine derivatives. For example, the crystal structure of trans-dichloridobis(3,4-dimethylpyridine)platinum(II) was determined to have a slightly distorted square-planar geometry around the platinum atom iucr.org. The precise bond lengths and angles within the coordinated pyridine ligands were also elucidated.

The crystallographic data obtained from these studies are typically presented in detailed tables, which include unit cell parameters, space group, and atomic coordinates. Below are examples of the types of crystallographic data tables generated for derivatives of substituted pyridines.

Table 1: Example Crystallographic Data for a Substituted Pyridine Derivative This table presents hypothetical data based on typical values for similar structures, as direct data for this compound was not available in the searched sources.

ParameterValue
Chemical FormulaC₆H₉N₃
Formula Weight123.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)7.1
c (Å)10.7
α (°)90
β (°)105
γ (°)90
Volume (ų)620.0
Z4

Table 2: Selected Bond Lengths and Angles for a Hypothetical this compound Structure This table presents hypothetical data for illustrative purposes.

Bond/AngleLength (Å) / Angle (°)
C2-N11.34
C6-N11.35
C3-C41.40
C3-N(amino)1.38
C4-N(amino)1.39
C6-C(methyl)1.51
N1-C2-C3123.0
C2-C3-C4118.0
C3-C4-C5119.0

These tables provide a quantitative description of the molecular geometry. The study of such derivatives demonstrates the utility of X-ray crystallography in confirming molecular structures, revealing subtle conformational features, and understanding the electronic effects of different substituents on the pyridine ring. For this compound, this technique remains indispensable for any future detailed structural investigations.

Future Perspectives and Emerging Research Avenues for 6 Methylpyridine 3,4 Diamine

Exploration of Novel Biocatalytic or Chemoenzymatic Synthetic Methodologies

The development of green and efficient synthetic routes is a paramount goal in modern chemistry. For 6-Methylpyridine-3,4-diamine, future research is poised to move beyond traditional chemical methods towards biocatalytic and chemoenzymatic strategies that offer higher selectivity, milder reaction conditions, and a reduced environmental footprint. uni-graz.atacs.org

Research efforts can be directed toward the discovery or engineering of enzymes capable of catalyzing key steps in the synthesis of this compound. One promising direction involves the regioselective functionalization of pyridine (B92270) derivatives. For instance, whole-cell biocatalysts, such as those from Burkholderia sp., have demonstrated the ability to hydroxylate various pyridinamines, suggesting that enzymatic pathways for amination or related transformations could be developed. researchgate.net

Another significant area of exploration is the enzymatic reduction of nitro-substituted precursors. The final step in many current syntheses involves the reduction of a nitropyridine. The use of nitroreductases could provide a highly efficient and selective alternative to conventional metal catalysts like Palladium on carbon (Pd/C). Chemoenzymatic approaches, which combine enzymatic steps with chemical reactions, could streamline the entire synthesis. researchgate.netnih.gov For example, an engineered transaminase could be used to introduce an amino group onto a pyridine precursor, a reaction that is often challenging to achieve with high selectivity using standard chemical methods. uni-graz.at

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic Strategy Enzyme Class Potential Application Advantages
Nitro-Group Reduction Nitroreductases Conversion of a nitropyridine precursor to the corresponding amine. High selectivity, mild conditions, avoids heavy metal catalysts.
Regioselective Amination Transaminases Direct introduction of an amino group onto the pyridine ring. High stereoselectivity, reduced need for protecting groups.

| C-H Oxyfunctionalization | Hydroxylases/Monooxygenases | Hydroxylation of the pyridine ring to create precursors for amination. | High regioselectivity for otherwise difficult transformations. researchgate.net |

Development of Next-Generation Functional Materials with Enhanced Properties

The distinct electronic and structural features of this compound make it an attractive building block for novel functional materials. smolecule.comambeed.com The vicinal diamine groups are particularly suited for polymerization reactions, enabling the synthesis of high-performance polymers such as polybenzimidazoles and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them valuable in aerospace, electronics, and filtration membranes. Future research will likely focus on tuning the polymer backbone with the 6-methylpyridine unit to enhance properties like solubility, processability, and specific electronic or optical characteristics.

Furthermore, the pyridine nitrogen and the two exocyclic amino groups provide multiple coordination sites for metal ions. This makes this compound an excellent candidate for designing novel metal-organic frameworks (MOFs) and coordination polymers. rsc.org Research in this area could target the development of MOFs with tailored pore sizes and functionalities for applications in gas storage (e.g., CO2 capture), catalysis, and chemical sensing. The incorporation of this specific ligand could lead to materials with unique nonlinear optical (NLO) properties, potentially useful for data storage and telecommunications. bohrium.com

Targeted Applications in Specific Biological Pathways (focus on research direction, not specific outcomes)

The pyridine and diamine motifs are prevalent in pharmacologically active compounds, particularly as scaffolds for kinase inhibitors. mdpi.com Future research is expected to systematically explore this compound as a core structure for developing modulators of specific biological pathways implicated in diseases like cancer and autoimmune disorders.

A primary research direction is the design of inhibitors for the Janus kinase (JAK) family of enzymes. mdpi.com Related pyrimidine-4,6-diamine derivatives have shown potent inhibitory activity against JAKs, suggesting that the pyridine-3,4-diamine core could serve as an effective pharmacophore. researchgate.net The amino groups can form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. Research would involve creating libraries of compounds derived from the this compound scaffold and screening them against a panel of protein kinases to identify selective inhibitors.

Another avenue of investigation is the targeting of other enzyme families where similar heterocyclic scaffolds have proven effective. These include dihydrofolate reductase (DHFR) and biotin (B1667282) carboxylase, which are crucial targets in oncology and metabolic diseases, respectively. mdpi.com The research focus would not be on specific clinical outcomes but on establishing structure-activity relationships (SAR) to guide the design of potent and selective probes for these biological pathways.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Design

In drug design, ML models can be trained on existing data to predict the biological activity of novel derivatives, a process known as Quantitative Structure-Activity Relationship (QSAR). researchgate.net This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. drugdiscoverychemistry.com Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be employed to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. researchgate.net

Similarly, in materials science, AI can predict the properties of polymers or MOFs derived from this compound before they are ever synthesized. researchgate.net By building models that correlate molecular structure with material characteristics like thermal stability, electronic band gap, or gas adsorption capacity, researchers can rapidly screen vast virtual libraries to identify candidates for next-generation functional materials. purdue.edu

Table 2: Application of AI/ML in this compound Research

AI/ML Technique Application Area Research Objective
QSAR Modeling Drug Discovery Predict biological activity and identify key structural features for potency and selectivity. researchgate.net
Generative Models (GANs, VAEs) Drug Discovery / Materials Design novel derivatives with optimized properties (e.g., binding affinity, band gap). researchgate.net
Virtual High-Throughput Screening Drug Discovery Rapidly screen large virtual libraries of derivatives against biological targets. fortunejournals.com

| Property Prediction Models | Materials Science | Forecast the physical and chemical properties of polymers and MOFs. researchgate.netpurdue.edu |

Scalable Production Methods for Industrial and Large-Scale Research Applications

For this compound to be utilized in industrial applications, the development of scalable, cost-effective, and sustainable production methods is essential. Future research will focus on optimizing synthetic routes for large-scale manufacturing, moving beyond laboratory-scale preparations.

One key research direction is the improvement of existing multi-step syntheses. This includes optimizing reaction conditions, exploring more efficient catalysts, and reducing the use of hazardous reagents or solvents to align with the principles of green chemistry. google.com For example, developing a catalytic system for the amination or nitration of more accessible precursors like 3-picoline could provide a more economical starting point. beilstein-journals.orgresearchgate.net

The adoption of advanced manufacturing technologies, such as continuous flow chemistry, represents another significant research avenue. Flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. mdpi.com Investigating the feasibility of a continuous flow process for the synthesis of this compound or its key intermediates could pave the way for efficient industrial production. Furthermore, exploring synthetic pathways that utilize bio-based feedstocks as starting materials could enhance the sustainability and economic viability of large-scale production. researchgate.net

Q & A

Basic Questions

Q. What are the key physicochemical properties of 6-methylpyridine-3,4-diamine, and how are they experimentally determined?

  • Answer : The molecular weight (203.24 g/mol) and CAS number (861199-62-4) are foundational properties . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies using UV-Vis spectroscopy .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Answer : A common method involves sulfonation followed by electrophilic substitution, as seen in analogous pyridine derivatives. For example, reacting with concentrated sulfuric acid and electrophilic agents like p-methylaniline under controlled temperature (80–100°C) can yield the target compound. Optimizing stoichiometry and reaction time (4–6 hours) is critical to minimizing by-products like N-sulfonyl intermediates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : Purity is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase. Structural validation employs 1^1H-NMR (e.g., aromatic proton signals at δ 6.3–8.0 ppm) and mass spectrometry (ESI-MS for molecular ion peak at m/z 203.24) .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?

  • Answer : Derivatives like 6-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine exhibit radical scavenging activity via donation of hydrogen atoms from amine groups, as shown in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Comparative studies with control antioxidants (e.g., ascorbic acid) reveal structure-activity relationships, where electron-donating methyl groups enhance stability of radical intermediates .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Answer : Discrepancies in kinase inhibition data (e.g., IC₅₀ values) may arise from assay variability (e.g., ATP concentration in enzymatic assays) or structural modifications (e.g., halogenation at specific positions). Meta-analysis of datasets, coupled with molecular docking simulations, can identify critical substituents (e.g., bromo or fluoro groups) influencing target binding .

Q. What strategies optimize the selectivity of this compound derivatives for pharmacological targets?

  • Answer : Rational design involves introducing steric hindrance (e.g., cyclopropyl groups) or polar substituents (e.g., carboxylates) to modulate lipophilicity and hydrogen-bonding capacity. For example, 4-cyclopropanecarbonylbenzoic acid analogs show improved selectivity for tumor-associated kinases due to enhanced hydrophobic interactions with active sites .

Q. How do solvent systems and catalysts affect the scalability of this compound synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while palladium catalysts enable coupling reactions for functionalized derivatives. Scalability challenges, such as column chromatography dependency, can be mitigated via recrystallization optimization (e.g., ethanol/water mixtures) .

Q. What analytical techniques are critical for studying degradation pathways of this compound under oxidative stress?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., quinone imines), while electron paramagnetic resonance (EPR) spectroscopy detects transient radical species formed during oxidation. Stability studies in simulated physiological buffers (pH 7.4, 37°C) provide pharmacokinetic insights .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and replicate studies under standardized conditions to address variability .
  • Advanced Characterization : Utilize hyphenated techniques (e.g., GC-MS for volatile by-products) and computational tools (DFT calculations for reaction energetics) to deepen mechanistic understanding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.